Butylidenephthalide is a natural product found in Angelica gigas, Pinellia ternata, and other organisms with data available.
(Z)Butylidenephthalide
CAS No.: 72917-31-8
Cat. No.: VC21227323
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72917-31-8 |
---|---|
Molecular Formula | C12H12O2 |
Molecular Weight | 188.22 g/mol |
IUPAC Name | (3Z)-3-butylidene-2-benzofuran-1-one |
Standard InChI | InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8- |
Standard InChI Key | WMBOCUXXNSOQHM-FLIBITNWSA-N |
Isomeric SMILES | CCC/C=C\1/C2=CC=CC=C2C(=O)O1 |
SMILES | CCCC=C1C2=CC=CC=C2C(=O)O1 |
Canonical SMILES | CCCC=C1C2=CC=CC=C2C(=O)O1 |
Appearance | Oil |
Introduction
Chemical Properties and Structure
Chemical Identity
(Z)Butylidenephthalide belongs to the phthalide class of compounds, which are characterized by a γ-lactone structure fused to a benzene ring. The basic chemical information of BP is summarized in Table 1.
Table 1: Chemical Identity of (Z)Butylidenephthalide
Parameter | Information |
---|---|
IUPAC Name | (3Z)-3-butylidene-2-benzofuran-1-one |
Common Synonyms | Ligusticum lactone, n-Butylidene phthalide, 3-Butylidene-1(3H)-isobenzofuranone |
CAS Number | 551-08-6 |
Molecular Formula | C₁₂H₁₂O₂ |
Molecular Weight | 188.22 g/mol |
InChIKey | WMBOCUXXNSOQHM-DHZHZOJOSA-N |
Physical Properties
BP exhibits distinct physical and chemical properties that influence its behavior in biological systems and its potential pharmaceutical applications. These properties are detailed in Table 2.
Table 2: Physical and Chemical Properties of (Z)Butylidenephthalide
Property | Value |
---|---|
Physical Description | Yellow liquid; pervasive warm spicy aroma |
Melting Point | 82.5°C |
Boiling Point | 139-142°C at 5 mmHg; 319-321°C at 760 mmHg |
Density | 1.103 g/mL at 25°C |
Flash Point | >230°F |
Refractive Index | 1.554-1.592 |
LogP | 3.72 |
Solubility | Insoluble in water; slightly soluble in chloroform and ethyl acetate; soluble in oils and ethanol |
Storage | Refrigeration recommended |
Structural Characteristics
The (Z)Butylidenephthalide structure contains a phthalide moiety with a butylidene group at the C-3 position. The "Z" designation indicates that the butylidene group adopts a cis configuration relative to the lactone oxygen. This stereochemistry is crucial for its biological activity, as different isomers may exhibit varying levels of efficacy .
Natural Sources and Occurrence
BP occurs naturally in several plant species, primarily from the Apiaceae family. These plants have been traditionally used in various medicinal systems, particularly in Chinese and Korean traditional medicine. The major natural sources of BP are presented in Table 3.
Table 3: Natural Sources of (Z)Butylidenephthalide
Plant Species | Plant Part | Traditional Use |
---|---|---|
Ligusticum chuanxiong Hort | Rhizoma (root) | Treatment of headache in Chinese medicine |
Angelica sinensis | Root | Blood tonic in Chinese medicine |
Levisticum officinale (Lovage) | Seeds, roots, leaves | Culinary and medicinal herb in European traditions |
Ligusticum acutilobum | Fruits and roots | Traditional Asian medicine |
Angelica gigas | Roots | Korean traditional medicine |
The concentration of BP varies significantly among different plant parts and species, with the highest concentrations typically found in the roots or rhizomes of these plants .
Synthesis Methods
Several synthetic routes have been developed for the preparation of (Z)Butylidenephthalide. The primary synthesis methods are outlined below:
Synthesis from Phthalic Anhydride and Valeric Anhydride
One common synthetic approach involves the reaction of phthalic anhydride with valeric anhydride in the presence of sodium valerate at elevated temperatures (170-190°C). This method typically yields BP with approximately 76% efficiency .
Nucleophilic Addition and Dehydration Method
Another effective synthetic route involves:
-
Nucleophilic addition of phthalic anhydride with n-butyllithium at -78°C under nitrogen atmosphere
-
Acidification with HCl and extraction with ethyl acetate
-
Dehydration in toluene using p-toluenesulfonic acid as a catalyst
The resulting product can then be further processed to obtain the desired Z isomer with high purity.
Biological Activities
Anticancer Properties
BP has demonstrated significant anticancer activities against various cancer cell lines. The compound exhibits selective cytotoxicity, with markedly lower IC50 values for cancer cells compared to normal fibroblast cells.
Table 4: Cytotoxicity of BP Against Various Cell Lines
Cell Type | IC50 Value (μg/mL) |
---|---|
Tumor cell lines (various) | 15-67 |
Normal fibroblast cells | >100 |
Vascular endothelial cells | 25.0 ± 2.0 |
BCNU-treated tumor cells | 40-100 |
The anticancer mechanisms of BP include:
-
Induction of apoptosis in cancer cells through regulation of key signaling pathways
-
Downregulation of epithelial-mesenchymal transition (EMT)-related genes such as Snail and Slug
-
Regulation of tumor stem cell genes EZH2/AXL, reducing migration and invasion in glioblastoma
-
Coupled down-regulation of AP-2α and telomerase activity in lung adenocarcinoma cells
Neuroprotective Effects
BP has shown promising neuroprotective properties, particularly in neurodegenerative disorders:
-
Protection against neurotoxicity through regulation of tryptophan 2,3-dioxygenase in spinocerebellar ataxia type 3
-
Potential utility in the control of sensation disorder and olfaction disorder
-
Targeting of orphan nuclear receptor, Nurr-77, which may be beneficial in glioblastoma multiform brain tumors
Anti-fibrotic Activities
Recent studies have revealed that BP possesses significant anti-fibrotic properties, particularly in liver fibrosis. A comprehensive investigation demonstrated that BP treatment of liver fibrosis in rats resulted in:
-
Significantly reduced fibrosis score (p < 0.05 at 2 weeks, p < 0.001 at 4 weeks)
-
Decreased inflammatory reactions and macrophage infiltration
-
Reduced transaminase levels
-
Improved liver function (increased serum albumin and reduced prothrombin time)
-
Enhanced liver cell regeneration, evidenced by increased Ki-67 expression on oval cells
-
Reduced fibrotic scar tissue
-
Increased expression of matrix metalloproteinases by hepatic stellate cells
The mechanism underlying these anti-fibrotic effects involves:
-
Reduction of epithelial-mesenchymal transition (EMT)
-
Decreased TGF-β expression (a profibrogenic cytokine)
-
Increased BMP-7 expression (a TGF-β antagonist)
-
Induction of MMP9 expression and activity, which helps digest extracellular matrix components
Other Biological Activities
BP exhibits several additional biological activities:
-
Antiplatelet effects through potential reduction of platelet-derived growth factor (PDGF)
-
Inhibition of PDGF-induced hepatic stellate cell proliferation
-
Potential antimicrobial and antifungal properties against various pathogens
Pharmacokinetics and Drug Delivery
A significant challenge in the therapeutic application of BP is its limited bioavailability, particularly in crossing the blood-brain barrier for treating brain tumors. Researchers have developed innovative drug delivery systems to address this limitation:
-
Local-release systems incorporating BP into biodegradable polyanhydride materials (p(CPP-SA; Bdph-Wafer))
-
In vitro release kinetics showed that the Bdph-Wafer released 50% of the available BP by the sixth day, reaching a plateau phase (90% release) by the 30th day
This controlled-release approach enables higher local concentrations at the tumor site while minimizing systemic exposure and associated side effects.
Applications
Pharmaceutical Applications
The diverse biological activities of BP suggest numerous potential pharmaceutical applications:
-
Anticancer therapy, particularly for resistant tumors
-
Treatment of neurodegenerative disorders
-
Management of liver fibrosis and related conditions
-
Development of antiplatelet agents
Food and Flavor Industry
Beyond its medicinal applications, BP has established uses in the food and flavor industry:
-
Employed as a flavor enhancer and flavoring agent
-
Provides a celery, herbal, or lovage-like aroma to food products
-
Taste threshold values: Exhibits celery, green, vegetable-like characteristics with a herbal nuance at 15 ppm
-
Used in the fragrance industry as a component in various scent formulations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume